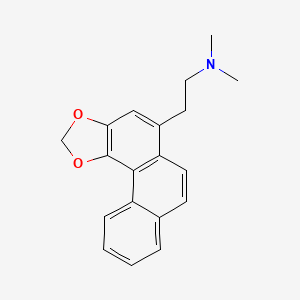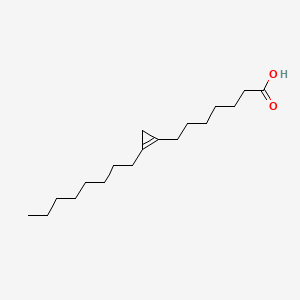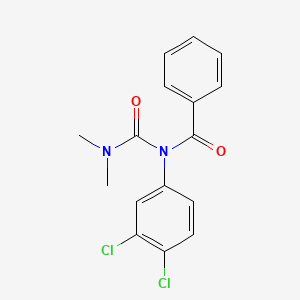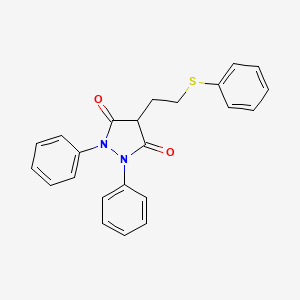
16-Methylprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Methylprogesterone is a synthetic steroid hormone derived from progesterone. It is characterized by the addition of a methyl group at the 16th carbon position, which enhances its biological activity. This compound is primarily used in medical and scientific research due to its potent progestogenic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methylprogesterone typically involves the methylation of progesterone. One common method includes the use of methyl iodide and a strong base such as sodium hydride to introduce the methyl group at the 16th position. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves multiple steps, including the protection of functional groups, selective methylation, and subsequent deprotection. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 16-Methylprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion to this compound derivatives using oxidizing agents like chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reagents such as lithium aluminum hydride.
Substitution: Halogenation at specific positions using halogenating agents like bromine.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: this compound derivatives with altered functional groups.
Reduction: this compound alcohol derivatives.
Substitution: Halogenated this compound compounds.
Wissenschaftliche Forschungsanwendungen
16-Methylprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in regulating gene expression and cellular processes.
Medicine: Investigated for its potential in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the production of pharmaceutical compounds and as a reference standard in analytical chemistry.
Wirkmechanismus
16-Methylprogesterone exerts its effects by binding to the progesterone receptor, a nuclear hormone receptor. Upon binding, it induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate the transcription of target genes. This leads to various physiological effects, including the regulation of the menstrual cycle, maintenance of pregnancy, and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Medroxyprogesterone acetate: A widely used progestin with similar progestogenic activity.
Norethindrone: Another synthetic progestin used in contraceptives.
Levonorgestrel: A potent progestin used in emergency contraception.
Comparison: 16-Methylprogesterone is unique due to its specific methylation at the 16th position, which enhances its binding affinity and potency compared to other progestins. While medroxyprogesterone acetate and norethindrone are commonly used in clinical settings, this compound is primarily utilized in research due to its distinct chemical properties and biological activity.
Eigenschaften
CAS-Nummer |
85027-24-3 |
|---|---|
Molekularformel |
C22H32O2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13?,17-,18+,19+,20-,21+,22+/m1/s1 |
InChI-Schlüssel |
JYYRDDFNMDZIIP-IDDWWOGSSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
Isomerische SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
Synonyme |
16 alpha-methylprogesterone 16-methylprogesterone 16-methylprogesterone, (16alpha)-isomer 16-methylprogesterone, (16beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1206605.png)







![2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1206618.png)
